molecular formula C7H10N2 B1171899 3,4-Diamino-4/'-Fluorobenzophenone CAS No. 13431-36-4

3,4-Diamino-4/'-Fluorobenzophenone

Cat. No.: B1171899
CAS No.: 13431-36-4
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Description

Overview of Diaminobenzophenone and Fluorobenzophenone Scaffolds in Modern Chemical Science

Diaminobenzophenone and fluorobenzophenone scaffolds are pivotal structural motifs in contemporary chemical science, each imparting distinct and advantageous properties to the molecules in which they are incorporated.

Diaminobenzophenone scaffolds are characterized by the presence of two amino groups on the benzophenone (B1666685) framework. These amino groups serve as reactive handles for a variety of chemical transformations, most notably as monomers in polycondensation reactions. The resulting polymers, such as polyimides and polyamides, often exhibit exceptional thermal stability, mechanical strength, and chemical resistance. The benzophenone ketone linkage contributes to the rigidity and thermal stability of the polymer backbone. Consequently, diaminobenzophenone derivatives are extensively used in the aerospace, electronics, and automotive industries for applications demanding high-performance materials. Furthermore, the amino groups can be modified to produce a wide array of derivatives with applications in medicinal chemistry, for instance, in the development of anti-inflammatory agents. nih.gov

Fluorobenzophenone scaffolds , on the other hand, introduce the unique properties of the fluorine atom into the benzophenone structure. Fluorine is the most electronegative element, and its incorporation can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. In materials science, the introduction of fluorine into polymers can lead to decreased dielectric constant, reduced water absorption, and enhanced thermal stability. scielo.br These properties are highly desirable for advanced electronic applications, such as in the fabrication of microelectronics and high-frequency communication devices. In medicinal chemistry, the strategic placement of fluorine atoms can improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The combination of both di-amino and fluoro functionalities within a single benzophenone scaffold, as seen in 3,4-Diamino-4'-Fluorobenzophenone, offers a synergistic blend of these beneficial attributes, making it a highly attractive target for synthetic chemists.

Rationale for Dedicated Academic Investigation of 3,4-Diamino-4'-Fluorobenzophenone

The dedicated academic investigation of 3,4-Diamino-4'-Fluorobenzophenone is driven by its potential to serve as a key building block for advanced materials and bioactive molecules. The presence of two distinct reactive sites, the vicinal amino groups, allows for the formation of heterocyclic rings and for its use as a difunctional monomer in polymerization reactions.

One of the primary areas of interest is its application in the synthesis of high-performance polyimides . The incorporation of the 4-fluorobenzophenone (B154158) moiety into the polymer backbone is anticipated to enhance the polymer's properties. Specifically, the fluorine atom can disrupt intermolecular charge transfer complexes, leading to polymers with improved optical transparency and lower dielectric constants. mdpi.com The diamino functionality allows for its direct polycondensation with various dianhydrides to produce poly(amic acid) precursors, which can then be thermally or chemically imidized to form the final polyimide. researchgate.net The resulting fluorinated polyimides are expected to exhibit superior thermal stability, solubility in organic solvents, and lower moisture uptake compared to their non-fluorinated counterparts. scielo.br

Furthermore, 3,4-Diamino-4'-Fluorobenzophenone is a crucial intermediate in the synthesis of the anthelmintic drug Flubendazole . ganeshremedies.com This veterinary medication is used to treat parasitic worm infections in animals. The synthesis of Flubendazole involves the reaction of 3,4-Diamino-4'-Fluorobenzophenone with other reagents to construct the final benzimidazole-based drug molecule. This established application in the pharmaceutical industry provides a strong impetus for optimizing the synthesis and further exploring the chemical reactivity of this compound.

Historical Context and Evolution of Research on Related Aminated and Fluorinated Ketone Systems

The development of aminated and fluorinated ketone systems is rooted in the broader history of organic and polymer chemistry. The journey began with the fundamental understanding of aromatic substitution reactions and the properties of different functional groups.

The study of aminated aromatic compounds has a long history, dating back to the 19th century with the discovery and industrial production of aniline (B41778). The development of synthetic dyes was an early driver for research into aminated aromatic systems. In the 20th century, the focus expanded to include their use in pharmaceuticals and, significantly, as monomers for polymers. The pioneering work on polyamides by Wallace Carothers at DuPont in the 1930s laid the groundwork for the development of high-performance polymers from diamine monomers. The subsequent exploration of diaminobenzophenones as monomers for polyimides was a natural progression, driven by the need for materials with exceptional thermal stability for aerospace and military applications.

The field of organofluorine chemistry began to flourish in the mid-20th century. Early methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction, were often harsh and had limited functional group tolerance. nih.gov The evolution of milder and more selective fluorination methods, including nucleophilic aromatic substitution and, more recently, transition-metal-catalyzed fluorination, has greatly expanded the accessibility of fluorinated aromatic compounds. nih.govacs.org The unique properties imparted by fluorine led to the development of a wide range of fluorinated materials, including polymers like Teflon. The synthesis of fluorinated aromatic ketones became an area of interest for creating polymers with enhanced properties and for developing new pharmaceuticals and agrochemicals. The recognition that fluorine could significantly improve the biological activity and metabolic stability of molecules spurred extensive research in this area.

The convergence of these two fields of research—aminated aromatics and organofluorine chemistry—led to the investigation of molecules containing both functionalities, such as 3,4-Diamino-4'-Fluorobenzophenone. The drive to create "next-generation" materials with a combination of desirable properties like high thermal stability, processability, and specific electronic characteristics continues to fuel academic and industrial interest in such hybrid molecular architectures.

Interactive Data Table: Properties of 3,4-Diamino-4'-Fluorobenzophenone

PropertyValueSource
CAS Number 66938-86-1 guidechem.com
Molecular Formula C13H11FN2O
Molecular Weight 230.24 g/mol
Appearance Colorless crystalline solid (predicted)
Solubility Insoluble in water; Soluble in ethanol (B145695), dimethylformamide
Predicted Boiling Point 477.5 ± 45.0 °C
Predicted pKa 4.31 ± 0.10
Predicted Density 1.305 ± 0.06 g/cm³

Properties

CAS No.

13431-36-4

Molecular Formula

C7H10N2

Synonyms

3,4-Diamin0-4Fluorobenzophenone

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Route Development for 3,4 Diamino 4 Fluorobenzophenone

Retrosynthetic Analysis and Identification of Key Intermediates

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inumi.ac.idprinceton.edu For 3,4-Diamino-4'-Fluorobenzophenone, this process involves identifying key bond disconnections to reveal potential synthetic pathways.

A primary disconnection strategy targets the carbonyl-aryl bond, suggesting a Friedel-Crafts acylation reaction. This would involve a substituted aniline (B41778) or a precursor and a fluorinated benzoyl chloride. Another key disconnection is at the amine groups, which can often be introduced in the final steps of the synthesis via reduction of nitro groups. This approach points to dinitro- or nitroamino-fluorobenzophenone derivatives as crucial intermediates.

The analysis of 3,4-Diamino-4'-Fluorobenzophenone reveals the following key intermediates:

3-Nitro-4-aminobenzophenone: A precursor where one amino group is already present and the other is in its nitro form, ready for reduction.

3,4-Dinitro-4'-fluorobenzophenone: An intermediate where both amino groups are masked as nitro groups.

4-Chloro-3-nitro-4'-fluorobenzophenone: A precursor that allows for the introduction of the amino group via nucleophilic substitution of the chloro group, followed by reduction of the nitro group.

Classical Synthetic Routes and Mechanistic Elucidation

Several classical synthetic routes have been established for the preparation of aminobenzophenones, which can be adapted for the synthesis of 3,4-Diamino-4'-Fluorobenzophenone. These methods often involve multi-step sequences and catalytic processes.

Multi-step Reaction Sequences and Pathway Optimization

A common multi-step synthesis starts with the Friedel-Crafts acylation of a suitable aromatic compound. For instance, the reaction of 3- or 4-nitrobenzoyl chloride with chlorobenzene (B131634) can produce a mixture of chloronitrobenzophenone (B8372019) isomers. google.com This mixture can then be nitrated to yield chlorodinitrobenzophenone isomers. Subsequent reduction and dechlorination steps lead to the desired diaminobenzophenone. google.com

One specific pathway to 3,4-diaminobenzophenone (B196073) involves starting with 3-nitro-4-chlorobenzophenone. google.com This intermediate undergoes an ammoniation reaction, typically under high pressure with aqueous ammonia (B1221849) in an organic solvent like ethanol (B145695) or isopropanol, to form 3-nitro-4-aminobenzophenone. google.com The final step is the reduction of the nitro group, which can be achieved through catalytic hydrogenation using a palladium-carbon catalyst or with sodium hydrosulfide. google.com Optimization of these reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize the yield and purity of the final product, ensuring the total yield of the two-step reaction can reach up to 90%. google.com

Another documented synthesis of 3,4'-diaminobenzophenone involves the reduction of 4-chloro-3,4'-dinitrophenone using a palladium/alumina catalyst and hydrogen gas. prepchem.com

Catalytic Approaches in Aminobenzophenone Synthesis (e.g., Palladium-catalyzed reactions, Hydrogenation)

Catalytic methods are central to the efficient synthesis of aminobenzophenones. Palladium-catalyzed reactions, in particular, have proven to be highly versatile.

Palladium-catalyzed reactions are widely used for C-N bond formation in the synthesis of aryl aminobenzophenones. acs.orgnih.gov These reactions, often referred to as Buchwald-Hartwig aminations, involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. acs.org This methodology is applicable to a variety of anilines and aryl halides, including those with functional groups. acs.orgnih.gov For instance, substituted aryl aminobenzophenones have been synthesized in good to excellent yields using palladium-catalyzed aryl amination under microwave irradiation. acs.orgnih.gov

Another palladium-catalyzed approach involves the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles, which provides a convenient route to o-aminobenzophenones. mdpi.comnih.govresearchgate.netnih.gov A plausible mechanism for this transformation involves desulfination and addition reactions. mdpi.comnih.govresearchgate.net

Hydrogenation is a critical step in many synthetic routes, particularly for the reduction of nitro groups to amines. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method. google.com For example, 3-nitro-4-aminobenzophenone can be reduced to 3,4-diaminobenzophenone by hydrogenation with a Pd/C catalyst. google.com Similarly, the reduction of dinitrobenzophenones to diaminobenzophenones is often achieved through catalytic hydrogenation. google.comprepchem.com The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction. For instance, continuous catalytic hydrogenation using a Pd/Al2O3 catalyst in a fixed-bed reactor has been employed for the preparation of aminophenols from nitrophenols. google.com

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorinated Benzophenones

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com In the context of fluorinated benzophenones, the fluorine atom can act as a leaving group, especially when there are strong electron-withdrawing groups (like a nitro group) in the ortho or para position. acs.orgmasterorganicchemistry.com

The reactivity of aryl fluorides towards nucleophiles is generally low under normal conditions unless activated by electron-withdrawing substituents. acs.org However, the presence of a carbonyl group and a nitro group in the structure of a fluorinated benzophenone (B1666685) can facilitate SNAr reactions. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been shown to undergo nucleophilic aromatic substitution of the fluorine atom with various nucleophiles. beilstein-journals.org

Recent advances have also demonstrated that organic photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions, expanding the scope of SNAr reactions to include electron-neutral and electron-rich systems. nih.gov

Novel and Green Chemistry Methodologies for Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. Green chemistry principles are being applied to the synthesis of complex molecules like 3,4-Diamino-4'-Fluorobenzophenone.

Flow Chemistry and Continuous Processing Techniques for Scalability

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals like 3,4-Diamino-4'-Fluorobenzophenone. Flow chemistry offers numerous advantages for scalability, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and precise control over reaction parameters, leading to higher and more consistent product quality.

While specific literature on the continuous flow synthesis of 3,4-Diamino-4'-Fluorobenzophenone is not extensively available, the principles can be extrapolated from the synthesis of other fluorinated aromatic amines. A plausible continuous flow process would involve the catalytic reduction of a suitable precursor, such as 3-nitro-4-amino-4'-fluorobenzophenone or a related dinitro compound.

Key Features of a Conceptual Flow Synthesis Process:

Reactor Design: A packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a Raney nickel catalyst, would be suitable for the hydrogenation step. The choice of catalyst and support is crucial for achieving high conversion and selectivity.

Parameter Optimization: Critical parameters such as temperature, pressure, and residence time can be precisely controlled to maximize the yield of the desired diamine while minimizing the formation of byproducts.

The development of such a continuous process would be a significant step towards a more sustainable and economically viable large-scale production of 3,4-Diamino-4'-Fluorobenzophenone.

Solvent-Free and Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that minimize or eliminate the use of hazardous solvents. rasayanjournal.co.in For the synthesis of 3,4-Diamino-4'-Fluorobenzophenone, several environmentally benign approaches can be considered.

Mechanochemical Synthesis:

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a promising solvent-free alternative. rsc.orgrsc.orgacs.org This technique has been successfully applied to the synthesis of other aromatic ketones and amides. rsc.orgrsc.orgacs.org A potential mechanochemical route for 3,4-Diamino-4'-Fluorobenzophenone could involve the solid-state reaction of a suitable benzoyl chloride derivative with a diaminobenzene precursor.

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate reaction rates and often leads to higher yields with reduced side product formation, making it a greener alternative to conventional heating. mdpi.com The synthesis of heterocyclic compounds, which share some synthetic principles with aromatic amines, has been shown to benefit from microwave-assisted techniques, often resulting in shorter reaction times and easier purification. mdpi.com This approach could be applied to the key bond-forming reactions in the synthesis of 3,4-Diamino-4'-Fluorobenzophenone.

Table 1: Comparison of Conventional and Green Synthetic Approaches

Parameter Conventional Batch Synthesis Flow Chemistry Mechanochemical Synthesis
Solvent Use High Reduced Minimal to None
Energy Consumption High (prolonged heating/cooling) Potentially lower (efficient heat transfer) Low
Safety Handling of bulk hazardous materials Improved (small reactor volumes) High (solid-state, contained)
Scalability Challenging Readily scalable Scalable with appropriate equipment

| Process Control | Limited | Precise | Good |

Purification and Isolation Techniques for High Purity (e.g., Crystallization, Chromatography)

Achieving the high purity required for applications such as polymerization necessitates effective purification and isolation techniques.

Crystallization:

Crystallization is a fundamental and widely used method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful crystallization. For 3,4-Diamino-4'-Fluorobenzophenone, which possesses both polar amino groups and a less polar fluorobenzoyl moiety, a range of solvents can be considered.

Based on the principle of "like dissolves like," solvents with intermediate polarity or mixtures of polar and non-polar solvents are likely to be effective.

Table 2: Potential Recrystallization Solvents for 3,4-Diamino-4'-Fluorobenzophenone

Solvent/Solvent System Rationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can induce crystallization.
Toluene Toluene is a good solvent for many aromatic compounds and could be effective for recrystallizing benzophenone derivatives. nih.gov
Ethyl Acetate (B1210297)/Hexane (B92381) Ethyl acetate can dissolve the compound, and the addition of a non-polar solvent like hexane can decrease its solubility and promote crystallization.

| Dimethylformamide (DMF)/Water | DMF is a polar aprotic solvent that can dissolve many aromatic compounds; water can be used as an anti-solvent. |

The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purity of the resulting crystals can be assessed by measuring their melting point and using analytical techniques such as HPLC.

Chromatography:

For achieving very high purity or for separating closely related impurities, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative separations.

For the purification of 3,4-Diamino-4'-Fluorobenzophenone, a reversed-phase HPLC method would be suitable. The use of a fluorinated stationary phase could offer unique selectivity for this fluorinated compound, potentially leading to better separation from non-fluorinated impurities. chromatographyonline.com

Table 3: Illustrative Preparative HPLC Parameters

Parameter Condition
Column Reversed-phase C18 or Phenyl, potentially a fluorinated phase for enhanced selectivity
Mobile Phase A gradient of acetonitrile (B52724) and water or methanol (B129727) and water, possibly with a small amount of a modifier like formic acid for improved peak shape.
Detection UV detection at a wavelength where the compound exhibits strong absorbance.

| Flow Rate | Optimized for the specific column dimensions to achieve good separation and throughput. |

By carefully selecting the stationary and mobile phases, it is possible to develop a robust preparative HPLC method for the isolation of 3,4-Diamino-4'-Fluorobenzophenone with purity levels exceeding 99.5%.

Table 4: List of Mentioned Chemical Compounds

Compound Name
3,4-Diamino-4'-Fluorobenzophenone
3-nitro-4-amino-4'-fluorobenzophenone
Palladium on carbon (Pd/C)
Raney nickel
Benzoyl chloride
Diaminobenzene
Ethanol
Water
Toluene
Ethyl Acetate
Hexane
Dimethylformamide (DMF)
Acetonitrile
Methanol

Chemical Reactivity, Derivatization, and Advanced Transformation Studies of 3,4 Diamino 4 Fluorobenzophenone

Reactivity Profiles of the Amino Functional Groups

The presence of two adjacent amino groups on one of the phenyl rings makes 3,4-Diamino-4'-Fluorobenzophenone a valuable precursor for various heterocyclic compounds and polymers. The reactivity of these amino groups is central to its utility in organic synthesis.

The ortho-diamine functionality of 3,4-Diamino-4'-Fluorobenzophenone readily undergoes condensation reactions with a variety of carbonyl compounds. These reactions are fundamental to the synthesis of several important classes of heterocyclic compounds.

Schiff Base Formation: The reaction of 3,4-Diamino-4'-Fluorobenzophenone with aldehydes and ketones leads to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). wikipedia.org These reactions typically proceed through nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration. wikipedia.org For instance, symmetrical diimino tetradentate Schiff base ligands have been synthesized by reacting 3,4-diaminobenzophenone (B196073) with salicylaldehyde (B1680747) derivatives. researchgate.net These Schiff bases can act as ligands, forming stable complexes with various metal ions. researchgate.net

Quinoxalines: Quinoxalines are a class of nitrogen-containing heterocyclic compounds that can be synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.netchim.it This reaction is a cornerstone of quinoxaline (B1680401) synthesis and can be carried out under various conditions, including microwave irradiation or with different catalysts. researchgate.net The reaction of 3,4-Diamino-4'-Fluorobenzophenone with various diketones would be expected to yield the corresponding 6-(4-fluorobenzoyl)quinoxalines. The synthesis of quinoxalines can be achieved through various methods, such as the reaction of o-phenylenediamines with α-haloketones or the use of green chemistry approaches like recyclable catalysts and one-pot syntheses. nih.govchim.it

Phenazines: Phenazines are another class of nitrogen-containing heterocycles that can be prepared from ortho-phenylenediamines. The synthesis often involves the condensation of an ortho-phenylenediamine with an ortho-quinone. nih.gov A versatile method for creating phenazine (B1670421) derivatives involves the condensation of a functionalized ortho-phenylenediamine with various quinones. nih.gov

Table 1: Examples of Condensation Reactions

Reactant Product Type General Reaction
Aldehyde/Ketone Schiff Base R-NH₂ + R'CHO → R-N=CHR' + H₂O
1,2-Diketone Quinoxaline C₆H₄(NH₂)₂ + RCOCOR' → C₆H₄N₂C₂RR' + 2H₂O
o-Quinone Phenazine C₆H₄(NH₂)₂ + C₆H₄O₂ → C₁₂H₈N₂ + 2H₂O

The amino groups of 3,4-Diamino-4'-Fluorobenzophenone can undergo acylation, sulfonylation, and alkylation reactions.

Acylation: This involves the introduction of an acyl group (R-C=O) into the molecule, typically by reacting the diamine with an acyl chloride or anhydride (B1165640). This can lead to the formation of amides.

Sulfonylation: This is the process of attaching a sulfonyl group (R-SO₂) to the amino nitrogen, usually by reaction with a sulfonyl chloride. For example, a four-component reaction involving sodium arylsulfinates can lead to sulfonyl-pyrimidinone. researchgate.net

Alkylation: This involves the introduction of an alkyl group onto the amino nitrogen. For instance, direct C-H alkylation of related dihydroquinoxalin-2-ones has been achieved using N-(acyloxy)phthalimides. rsc.org

These reactions can be used to modify the properties of the resulting compounds or to introduce functional groups for further transformations.

The ortho-diamine structure is a key feature that allows for the synthesis of various fused heterocyclic systems.

Benzimidazoles: Benzimidazoles can be synthesized by the reaction of ortho-phenylenediamines with aldehydes or carboxylic acids and their derivatives. organic-chemistry.orgresearchgate.netnih.gov The reaction with aldehydes is a common method, and various catalysts can be employed to facilitate the cyclization. organic-chemistry.org Microwave-assisted synthesis has been shown to be an efficient method for producing 2-substituted benzimidazole (B57391) derivatives. organic-chemistry.org

Quinazolines: Quinazolines can be synthesized from ortho-aminobenzophenones through various routes. organic-chemistry.org One method involves the reaction with benzylamines catalyzed by molecular iodine. organic-chemistry.org Another approach is the copper-catalyzed coupling of N-substituted o-bromobenzamides with formamide (B127407) to produce 3-substituted quinazolinones. organic-chemistry.org

Xanthenones: While direct synthesis from 3,4-Diamino-4'-Fluorobenzophenone is less common, the core benzophenone (B1666685) structure is related to the xanthenone skeleton.

Fluorenones: Fluorenones are tricyclic ketones that can be synthesized through methods like intramolecular Friedel-Crafts acylation or oxidation of fluorenes. uni-muenchen.de The synthesis of fluorenones from fluorene (B118485) can be achieved through oxidation using an alkali catalyst and an organic solvent. google.com

Table 2: Heterocyclic Systems from 3,4-Diamino-4'-Fluorobenzophenone

Heterocycle Key Reactant(s) General Method
Benzimidazole Aldehyde Condensation and cyclization
Quinoxaline 1,2-Diketone Condensation
Quinazoline Benzylamine/Amides Cyclization

Reactivity of the Ketone Moiety

The ketone group in 3,4-Diamino-4'-Fluorobenzophenone exhibits typical carbonyl reactivity.

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of alcohols upon reduction. The reduction of the ketone can be achieved using various reducing agents. For instance, new fluoro-benzimidazole derivatives have been synthesized, which involved reactions at the ketone moiety. nih.gov

Like other ketones with α-hydrogens, 3,4-Diamino-4'-Fluorobenzophenone can undergo keto-enol tautomerism, where it exists in equilibrium with its enol form. masterorganicchemistry.comlibretexts.org The keto form is generally more stable for simple ketones. libretexts.org However, the equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comnih.gov The enol form is a key intermediate in many reactions of ketones. The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.com

Table 3: Reactivity of the Ketone Moiety

Reaction Type Description
Nucleophilic Addition The electrophilic carbonyl carbon is attacked by nucleophiles.
Reduction The ketone is reduced to a secondary alcohol.
Enolization Formation of an enol tautomer through proton transfer.

Influence of the Fluorine Substituent on Molecular Reactivity

The fluorine atom exerts a dual electronic influence on the aromatic ring to which it is attached. Primarily, due to its high electronegativity, fluorine has a strong electron-withdrawing inductive effect (-I), which deactivates the fluorinated phenyl ring towards electrophilic aromatic substitution by decreasing its electron density. numberanalytics.com However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through a mesomeric or resonance effect (+M). researchgate.netcsbsju.edu This resonance effect donates electron density primarily to the ortho and para positions relative to the fluorine atom.

In the case of the fluorinated ring of 3,4-Diamino-4'-Fluorobenzophenone, the inductive effect generally outweighs the resonance effect, making this ring less reactive towards electrophiles than unsubstituted benzene. numberanalytics.com The resonance donation, however, directs any potential electrophilic attack to the ortho positions (positions 3' and 5'), as the para position is occupied by the carbonyl group linker.

Conversely, the strong -I effect of fluorine enhances the reactivity of the fluorinated ring towards nucleophilic aromatic substitution. numberanalytics.com The withdrawal of electron density makes the ipso-carbon (C-4') more electrophilic and susceptible to attack by nucleophiles, a critical feature utilized in polymerization reactions.

On the other, non-fluorinated ring, the two amino groups (-NH₂) are powerful activating groups due to their strong +M effect. They donate significant electron density into the ring, making it highly nucleophilic and much more reactive towards electrophiles than the fluorinated ring. The directing influence of these groups is ortho and para to themselves. In 3,4-Diamino-4'-Fluorobenzophenone, the positions ortho to the C-4 amino group (C-3 and C-5) and the position ortho to the C-3 amino group (C-2 and C-4) are activated. The combined effect makes positions 2 and 5 particularly electron-rich and the primary sites for electrophilic attack on this ring.

Table 1: Summary of Electronic Effects and Directing Influence

SubstituentRingInductive Effect (-I)Mesomeric Effect (+M)Overall Effect on RingDirecting Influence for Electrophilic Substitution
-F 4'-FluorophenylStrongWeakDeactivatingOrtho, Para-directing
-NH₂ (at C-3) 3,4-DiaminophenylWeakStrongActivatingOrtho, Para-directing
-NH₂ (at C-4) 3,4-DiaminophenylWeakStrongActivatingOrtho, Para-directing
-CO- BothModerate-DeactivatingMeta-directing

The fluorine substituent does not introduce a chiral center into 3,4-Diamino-4'-Fluorobenzophenone itself, so there are no direct stereochemical implications for the monomer. However, its presence has significant regiochemical consequences in reactions, particularly in polymerization.

In nucleophilic aromatic substitution polymerization, the fluorine atom at the C-4' position serves as an excellent leaving group. The high electronegativity of fluorine polarizes the C-F bond and stabilizes the transition state of the substitution reaction, ensuring that polymerization proceeds with high regioselectivity at this specific site. google.com This is fundamental to the formation of poly(ether ketone) and related polymer architectures where the ether linkage is formed precisely at the C-4' position.

During electrophilic reactions, the regiochemistry is dominated by the powerful activating effects of the two amino groups on the other ring. Electrophiles will preferentially attack the di-amino substituted ring at the positions most activated by the -NH₂ groups (positions 2 and 5), leaving the fluorinated ring untouched. This allows for selective functionalization of the diamino-phenyl moiety. The steric bulk of the fluorine atom is minimal, so it does not significantly hinder reactions at other sites of the molecule. numberanalytics.com

Polymerization Reactions Utilizing 3,4-Diamino-4'-Fluorobenzophenone as a Monomer

The dual functionality of 3,4-Diamino-4'-Fluorobenzophenone—possessing two nucleophilic amino groups on one ring and an activatable fluorine atom on the other—makes it a valuable and versatile monomer in the synthesis of high-performance polymers.

The two amino groups of 3,4-Diamino-4'-Fluorobenzophenone serve as the reactive sites for polycondensation reactions with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. scirp.org These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The synthesis of polyimides typically involves a two-step process. First, the diamine reacts with a stoichiometric amount of an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at room temperature. koreascience.krscielo.br This forms a soluble poly(amic acid) precursor. The subsequent step involves thermal or chemical imidization to cyclize the amic acid units into the final, robust imide structure. The fluorine substituent often enhances the solubility of the resulting polyimides in organic solvents, which is advantageous for processing. scielo.brrsc.org

Similarly, polyamides are synthesized through the low-temperature solution polycondensation of the diamine with aromatic diacyl chlorides (e.g., terephthaloyl chloride). scirp.org The resulting fluorinated aromatic polyamides exhibit high glass transition temperatures and good thermal stability.

Table 2: Representative Properties of Fluorinated Aromatic Polymers

Polymer TypeDianhydride/Diacid MonomerTensile Strength (MPa)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 10%) (°C)
Polyimide rsc.org9,9-di[4-(3,4-dicarboxyphenoxy)phenyl]-4,5-diazafluorene dianhydride92 - 105270 - 311493 - 552
Polyamide scirp.orgTerephthaloyl ChlorideN/A>300Stable up to 300°C
Polyimide scielo.br6FDA/BPDA/ODPA copolymers>71260 - 275>500 (5% loss)

The activated fluorine atom allows 3,4-Diamino-4'-Fluorobenzophenone to be used in nucleophilic aromatic substitution (SNAᵣ) polymerizations to create polyether linkages. While the classic synthesis of poly(ether ether ketone) (PEEK) uses 4,4'-difluorobenzophenone, a modified approach could theoretically use a derivative of 3,4-Diamino-4'-Fluorobenzophenone. google.comnih.gov For instance, after first reacting the amino groups to form an imide ring with a dianhydride, the resulting molecule, which now contains an activated fluorine atom, can be polymerized with a bisphenol (like hydroquinone (B1673460) or bisphenol A) in the presence of a weak base (e.g., K₂CO₃) in a high-boiling polar solvent. This would create a poly(ether imide) with ketone linkages. The fluorine atom is displaced by the phenoxide nucleophile, forming the characteristic ether bond of the polymer backbone. murraystate.edu

3,4-Diamino-4'-Fluorobenzophenone can be incorporated into polymer networks through several strategies. Multifunctional monomers can be used to generate networks with what is essentially infinite molecular weight. rsc.org

One approach involves using the diamine as a curative or cross-linking agent for epoxy resins or other thermosetting systems. The primary amine groups can react with epoxy groups, forming a cross-linked network structure.

Alternatively, the diamine can be used to form a linear polymer, which is then cross-linked in a subsequent step. nih.gov For example, a polyamide or polyimide synthesized from the diamine could possess residual reactive sites (intentionally incorporated through co-monomers) that can undergo post-polymerization cross-linking reactions. kit.eduresearchgate.net Furthermore, the diamine itself can be reacted with monomers having more than two functional groups (e.g., a tri-carboxylic acid chloride) to directly form a branched or cross-linked network polymer during the initial polymerization step. mdpi.com These network polymers generally exhibit enhanced rigidity, thermal stability, and solvent resistance compared to their linear counterparts.

Advanced Spectroscopic and Structural Investigations of 3,4 Diamino 4 Fluorobenzophenone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule such as 3,4-Diamino-4'-Fluorobenzophenone, with its distinct aromatic regions and functional groups, NMR provides unambiguous evidence of its chemical structure and connectivity.

While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, complex structures often require two-dimensional (2D) NMR techniques for complete assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbon atoms. For 3,4-Diamino-4'-Fluorobenzophenone, COSY would be used to confirm the connectivity of protons within the two separate aromatic rings. For instance, it would show correlations between the protons on the diamino-substituted phenyl ring and, separately, the protons on the fluoro-substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It is invaluable for assigning the ¹³C spectrum, which often has lower resolution and lacks the coupling information seen in ¹H NMR. Each proton signal in the diamino and fluoro-substituted rings would correlate to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is arguably the most powerful tool for piecing together the molecular skeleton. For 3,4-Diamino-4'-Fluorobenzophenone, HMBC would show correlations from the amine (NH₂) protons to the carbons in the diamino-substituted ring. Crucially, it would also show correlations from the aromatic protons on both rings to the central carbonyl carbon (C=O), confirming the benzophenone (B1666685) core structure and the substitution pattern of the two rings.

Table 1: Hypothetical NMR Data and 2D Correlations for 3,4-Diamino-4'-Fluorobenzophenone

AtomHyp. δ (ppm)COSY Correlations (with)HSQC Correlation (with)HMBC Correlations (with)
H-2~7.3H-6C-2C-4, C-6, C=O
H-5~6.8H-6C-5C-3, C-4
H-6~7.4H-2, H-5C-6C-2, C-4, C=O
H-2'/H-6'~7.8H-3'/H-5'C-2'/C-6'C-4', C=O
H-3'/H-5'~7.2H-2'/H-6'C-3'/C-5'C-1', C-4'
NH₂ (3-pos)~4.5--C-2, C-3, C-4
NH₂ (4-pos)~5.0--C-3, C-4, C-5
C-1~130---
C-2~125-H-2-
C-3~145---
C-4~150---
C-5~115-H-5-
C-6~128-H-6-
C=O~195---
C-1'~135---
C-2'/C-6'~132-H-2'/H-6'-
C-3'/C-5'~116-H-3'/H-5'-
C-4'~165 (d)---

Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. (d) indicates a doublet due to C-F coupling.

In-situ NMR spectroscopy allows for real-time observation of a chemical reaction as it proceeds within the NMR spectrometer. cardiff.ac.uk This technique is powerful for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions without the need for periodic sampling and offline analysis. nih.govbeilstein-journals.org

For the synthesis of 3,4-Diamino-4'-Fluorobenzophenone, which might be formed via a nucleophilic aromatic substitution or a Friedel-Crafts acylation followed by reduction and amination, in-situ NMR could track the progress. By monitoring the reaction directly, researchers can determine the rate of consumption of starting materials and the formation of the product by integrating key signals. fu-berlin.deresearchgate.net For example, one could monitor the disappearance of a signal corresponding to a starting material and the simultaneous appearance of a new aromatic or amine proton signal from the product. This provides direct information on reaction completion, the potential formation of byproducts, and can help establish optimal reaction parameters like temperature and catalyst loading. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the molecular vibrations of a sample. thermofisher.com These techniques are complementary and are particularly sensitive to the presence of specific functional groups and their chemical environment, making them ideal for studying hydrogen bonding and conformational states. nih.gov

The vibrational spectrum of 3,4-Diamino-4'-Fluorobenzophenone is dominated by the characteristic vibrations of its functional groups.

N-H Stretching: The two amino groups give rise to symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The exact position of these bands is highly sensitive to hydrogen bonding.

C=O Stretching: The benzophenone carbonyl group exhibits a strong, sharp absorption band around 1650-1660 cm⁻¹. researchgate.netresearchgate.net Its frequency can shift depending on conjugation with the aromatic rings and any intermolecular interactions.

C-F Stretching: A strong band corresponding to the carbon-fluorine stretch is expected in the 1150-1250 cm⁻¹ region.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching occurs above 3000 cm⁻¹, while C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ range.

Environmental effects, such as solvent polarity, can influence these vibrational frequencies. For example, in a hydrogen-bond-accepting solvent, the N-H stretching bands would be expected to broaden and shift to a lower frequency (red-shift) compared to the spectrum in a non-polar solvent.

Table 2: Characteristic Vibrational Frequencies for 3,4-Diamino-4'-Fluorobenzophenone

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic Technique
Amino (N-H)Asymmetric & Symmetric Stretch3300 - 3500FT-IR, Raman
Amino (N-H)Scissoring1590 - 1650FT-IR
Carbonyl (C=O)Stretch1650 - 1660FT-IR (Strong), Raman
Aromatic (C=C)Ring Stretch1450 - 1600FT-IR, Raman
Fluoroaromatic (C-F)Stretch1150 - 1250FT-IR (Strong)
Aromatic (C-H)Stretch3000 - 3100FT-IR, Raman

In the solid state, molecules of 3,4-Diamino-4'-Fluorobenzophenone can interact via intermolecular hydrogen bonds between the amino groups (donors) and the carbonyl oxygen or even the fluorine atom (acceptors). These interactions significantly affect the vibrational spectra. nih.gov A comparison of the solid-state FT-IR spectrum with a spectrum of a dilute solution in a non-polar solvent would reveal these interactions. In the solid state, the N-H and C=O stretching bands would likely be red-shifted and broadened due to their participation in hydrogen bonding. nih.gov

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can also be investigated using vibrational spectroscopy. Each polymorphic form will have a unique crystal lattice and distinct intermolecular interactions, leading to subtle but measurable differences in their FT-IR and Raman spectra. These spectral fingerprints allow for the identification and characterization of different polymorphs.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its subsequent de-excitation pathways. nih.gov These properties are determined by the molecule's conjugated π-system and the nature of its substituents.

The UV-Vis absorption spectrum of 3,4-Diamino-4'-Fluorobenzophenone is expected to show characteristic bands corresponding to π→π* and n→π* electronic transitions.

π→π Transitions:* These are typically intense absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. The amino groups, acting as strong electron-donating groups, will likely cause a red-shift (bathochromic shift) of these bands compared to unsubstituted benzophenone.

n→π Transition:* This is a lower-energy, weaker absorption resulting from the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This band is often observed as a shoulder on the edge of the more intense π→π* transitions.

Many aromatic amines are fluorescent, emitting light upon relaxation from an excited electronic state. bgu.ac.il The presence of the electron-donating amino groups on the benzophenone scaffold suggests that 3,4-Diamino-4'-Fluorobenzophenone could exhibit fluorescence. The emission wavelength and quantum yield are sensitive to the molecular structure and the environment. nih.gov The effect of solvent polarity on the absorption and emission spectra (solvatochromism) can provide insights into the change in dipole moment of the molecule upon electronic excitation. researchgate.net For instance, a larger Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) in more polar solvents often indicates a more polar excited state. bgu.ac.il

Table 3: Summary of Potential Photophysical Properties

PropertyDescriptionInfluencing Factors
Absorption Max (λ_max) Wavelength of maximum UV-Vis light absorption.Conjugation length, substituent effects (amino, fluoro), solvent polarity.
Molar Absorptivity (ε) Measure of how strongly the molecule absorbs light at λ_max.Nature of the electronic transition (π→π* > n→π*).
Emission Max (λ_em) Wavelength of maximum fluorescence emission.Molecular rigidity, solvent polarity, temperature.
Stokes Shift Difference between λ_max (absorption) and λ_em (emission).Change in dipole moment upon excitation, solvent relaxation.
Fluorescence Quantum Yield (Φ_f) Efficiency of the fluorescence process (photons emitted / photons absorbed).Non-radiative decay pathways, molecular structure, presence of quenchers (e.g., O₂).

Investigation of Electronic Transitions and Absorption Maxima

The electronic structure of 3,4-Diamino-4'-Fluorobenzophenone governs its interaction with light and is a key determinant of its potential as a chromophore or photosensitizer. The study of its electronic transitions and absorption maxima is typically carried out using UV-Visible spectroscopy. The absorption of ultraviolet or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state.

The electronic spectrum of 3,4-Diamino-4'-Fluorobenzophenone is expected to be characterized by two main types of electronic transitions: π-π* and n-π* transitions. The π-π* transitions, which are generally of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. The n-π* transitions, typically of lower intensity, involve the excitation of a non-bonding electron from the nitrogen atoms of the amino groups or the oxygen atom of the carbonyl group to a π* antibonding orbital.

The position of the absorption maxima (λmax) is influenced by the molecular structure and the solvent environment. The presence of the electron-donating amino groups and the electron-withdrawing carbonyl and fluoro groups can lead to intramolecular charge transfer (ICT) character in the electronic transitions, often resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths. The polarity of the solvent can also affect the λmax values; polar solvents can stabilize the ground or excited states to different extents, leading to shifts in the absorption peaks.

Table 1: Expected Electronic Transitions and Influencing Factors for 3,4-Diamino-4'-Fluorobenzophenone

Transition TypeInvolved OrbitalsExpected Wavelength RegionInfluencing Factors
π-ππ → πShorter wavelength (UV region)Conjugation length, substituent effects (amino, fluoro, carbonyl)
n-πn → πLonger wavelength (UV-Vis region)Presence of heteroatoms (N, O), solvent polarity
Intramolecular Charge Transfer (ICT)Donor-π-AcceptorVisible regionStrength of donor (amino) and acceptor (carbonyl, fluoro) groups

Fluorescence Quantum Yields and Emission Spectra Analysis

Fluorescence spectroscopy provides insights into the photophysical de-excitation pathways of a molecule after it has been excited by light. Upon absorption of a photon, the molecule can return to its ground state by emitting a photon, a process known as fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed.

The emission spectrum of a fluorescent molecule is typically a mirror image of its absorption spectrum and is red-shifted to longer wavelengths (Stokes shift). The analysis of the emission spectrum of 3,4-Diamino-4'-Fluorobenzophenone would reveal its characteristic emission wavelength (λem) and provide information about the energy of its first singlet excited state.

The fluorescence quantum yield is highly sensitive to the molecular structure and environment. Factors that can influence the quantum yield include:

Molecular Rigidity: Rigid structures tend to have higher quantum yields as non-radiative decay pathways, such as vibrational relaxation and internal conversion, are suppressed.

Intramolecular Charge Transfer (ICT): In molecules with strong ICT character, the excited state can be highly polarized, which can either enhance or quench fluorescence depending on the solvent and the specific electronic structure.

Heavy Atom Effect: The presence of heavy atoms can promote intersystem crossing to the triplet state, thereby quenching fluorescence.

Solvent Effects: The polarity and viscosity of the solvent can significantly impact the fluorescence quantum yield by affecting the rates of radiative and non-radiative decay processes.

Although specific experimental fluorescence data for 3,4-Diamino-4'-Fluorobenzophenone is not widely published, studies on related aromatic ketones and amines can provide a general framework for understanding its potential emissive properties.

Table 2: Factors Influencing Fluorescence Quantum Yield (Φf)

FactorEffect on ΦfRationale
Increased Molecular RigidityIncreaseReduced non-radiative decay.
Strong ICT CharacterVariableCan lead to twisted intramolecular charge transfer (TICT) states that are often non-fluorescent, or can enhance emission in certain environments.
Presence of Heavy AtomsDecreaseEnhanced intersystem crossing to the triplet state.
Increased Solvent PolarityVariableCan stabilize or destabilize the fluorescent excited state.

X-ray Crystallography for Precise Molecular and Supramolecular Structures

X-ray crystallography is a powerful technique that provides a definitive three-dimensional map of the atomic arrangement within a crystalline solid. This method allows for the precise determination of molecular geometry and the intricate details of how molecules pack together in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Table 3: Hypothetical Key Structural Parameters from X-ray Crystallography of 3,4-Diamino-4'-Fluorobenzophenone

ParameterExpected Value Range (Å or °)Significance
C=O Bond Length~1.22 - 1.24 ÅIndicates the double bond character of the carbonyl group.
C-N Bond Lengths~1.37 - 1.42 ÅReflects the partial double bond character due to resonance with the aromatic ring.
C-F Bond Length~1.34 - 1.36 ÅCharacteristic bond length for an aryl fluoride (B91410).
Phenyl-Carbonyl-Phenyl Torsion AngleVariableDefines the twist between the two aromatic rings.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Beyond the individual molecular structure, X-ray crystallography reveals the supramolecular architecture, which is the arrangement of molecules in the crystal. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis . This method partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the different types of intermolecular contacts. For 3,4-Diamino-4'-Fluorobenzophenone, one would expect to observe:

N-H···O and N-H···N Hydrogen Bonds: The amino groups can act as hydrogen bond donors, forming interactions with the carbonyl oxygen or the nitrogen of an adjacent amino group.

C-H···F and C-H···O Weak Hydrogen Bonds: The aromatic and amino C-H groups can participate in weak hydrogen bonding with the fluorine and oxygen atoms.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.

These interactions play a crucial role in determining the physical properties of the solid, such as its melting point and solubility.

Mass Spectrometry for Reaction Pathway Elucidation and Complex Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.

A study on the closely related compound, 3,4-Diaminobenzophenone (B196073), has shown its utility as a matrix for matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry in the analysis of oligonucleotides. nih.gov This suggests that 3,4-Diamino-4'-Fluorobenzophenone could also be investigated for similar applications. In general mass spectrometric analysis, the molecule would be ionized, and the resulting molecular ion and its fragment ions would be detected. The fragmentation pattern can provide valuable structural information, for example, by showing the loss of the fluoro, amino, or carbonyl groups.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a particularly powerful variant of MS that can measure the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of a molecule. For 3,4-Diamino-4'-Fluorobenzophenone, with a chemical formula of C13H11FN2O, the theoretical exact mass can be calculated.

Table 4: High-Resolution Mass Spectrometry Data for 3,4-Diamino-4'-Fluorobenzophenone

ParameterValueSource
Molecular FormulaC13H11FN2O-
Theoretical Exact Mass230.08554 uPubChem
Monoisotopic Mass230.08554114 DaPubChem. nih.gov

An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the presence and elemental composition of 3,4-Diamino-4'-Fluorobenzophenone in a sample. This is particularly crucial in confirming the successful synthesis of the target compound and in identifying it within complex reaction mixtures.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for the structural elucidation of complex molecules by fragmenting a selected precursor ion and analyzing its resulting product ions. This methodology provides profound insights into the connectivity and chemical nature of a molecule. For 3,4-Diamino-4'-Fluorobenzophenone, MS/MS analysis, typically employing collision-induced dissociation (CID), is instrumental in confirming its molecular structure by establishing characteristic fragmentation patterns. The fragmentation pathways are dictated by the molecule's inherent structural features: the benzophenone core, the ortho-positioned diamino groups on one phenyl ring, and the fluorine substituent on the other.

The analysis begins with the ionization of the molecule, commonly forming a protonated precursor ion, [M+H]⁺, in positive ion mode. For 3,4-Diamino-4'-Fluorobenzophenone (C₁₃H₁₁FN₂O), the expected monoisotopic mass of the neutral molecule is approximately 230.09 Da. Therefore, the precursor ion for MS/MS analysis would be observed at an m/z of approximately 231.09. Subsequent fragmentation of this precursor ion yields a series of product ions that are diagnostic of its structure.

The primary fragmentation cleavages in substituted benzophenones occur at the carbonyl bridge, leading to the formation of stable acylium ions. researchgate.net The presence of amino and fluoro substituents on the phenyl rings influences the charge distribution and relative stability of the resulting fragments.

Predicted Major Fragmentation Pathways:

Two principal fragmentation pathways are anticipated for the [M+H]⁺ ion of 3,4-Diamino-4'-Fluorobenzophenone:

Cleavage A: Fission of the C-C bond between the carbonyl group and the diaminophenyl ring. This pathway results in the formation of a fluorobenzoyl cation.

Cleavage B: Fission of the C-C bond between the carbonyl group and the fluorophenyl ring. This pathway leads to the formation of a diaminobenzoyl cation.

Furthermore, neutral losses involving the substituents are expected. For instance, fluorinated aromatic compounds are known to lose a fluorine atom (as a radical) or a molecule of hydrogen fluoride (HF). oup.com The amino groups can also participate in fragmentation, potentially leading to the loss of ammonia (B1221849) (NH₃).

The table below outlines the predicted key fragment ions resulting from the MS/MS analysis of protonated 3,4-Diamino-4'-Fluorobenzophenone.

Table 1: Predicted MS/MS Fragmentation Data for [3,4-Diamino-4'-Fluorobenzophenone + H]⁺ This is an interactive data table. Select a row to view the proposed fragment structure.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment StructureFragmentation Pathway Description
231.09121.02110.07[C₇H₄FO]⁺Cleavage A: Formation of the 4-fluorobenzoyl cation via loss of the neutral 1,2-diaminobenzene molecule.
231.09135.0696.03[C₇H₇N₂O]⁺Cleavage B: Formation of the 3,4-diaminobenzoyl cation via loss of neutral fluorobenzene.
231.09211.0820.01[C₁₃H₉N₂O]⁺Neutral Loss: Loss of hydrogen fluoride (HF) from the precursor ion.
231.09214.0717.02[C₁₃H₁₀FO]⁺Neutral Loss: Loss of ammonia (NH₃) from one of the amino groups.
121.0293.0128.01[C₆H₄F]⁺Secondary Fragmentation: Loss of carbon monoxide (CO) from the 4-fluorobenzoyl cation.
135.06107.0528.01[C₆H₇N₂]⁺Secondary Fragmentation: Loss of carbon monoxide (CO) from the 3,4-diaminobenzoyl cation.

The relative abundance of the fragment ions at m/z 121.02 and 135.06 provides information about the relative stability of the respective acylium ions and the lability of the C-C bonds adjacent to the carbonyl group. The presence of the electron-donating amino groups is expected to stabilize the diaminobenzoyl cation (m/z 135.06), potentially making it a more abundant fragment compared to the fluorobenzoyl cation. The unique isotopic signature of fluorine (100% natural abundance of ¹⁹F) simplifies the identification of fluorine-containing fragments. nih.gov The generation of a comprehensive fragmentation library based on these predicted pathways is crucial for the unambiguous identification of 3,4-Diamino-4'-Fluorobenzophenone and its potential derivatives or metabolites in complex matrices. nih.gov

Computational and Theoretical Studies of 3,4 Diamino 4 Fluorobenzophenone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. core.ac.uk It is particularly well-suited for optimizing the molecular geometry and predicting the ground-state energy of organic molecules. nih.gov For 3,4-diamino-4'-fluorobenzophenone, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be the first step. nih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

For the related compound, 3,4-diaminobenzophenone (B196073), DFT calculations have been used to compute its vibrational spectra, showing good agreement with experimental data. researchgate.net Similar calculations for the fluorinated version would be expected to accurately predict its structural parameters.

Table 1: Representative Predicted Structural Parameters from DFT Calculations

ParameterPredicted Value (Illustrative)
C=O Bond Length~1.24 Å
C-N Bond Length~1.40 Å
C-F Bond Length~1.35 Å
Dihedral Angle (Phenyl Rings)30-40°

Note: The values in this table are illustrative and based on general values for similar compounds. Precise values would require a specific DFT calculation for 3,4-diamino-4'-fluorobenzophenone.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govunimi.it A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive. nih.gov

For 3,4-diamino-4'-fluorobenzophenone, the amino groups act as strong electron-donating groups, which would raise the energy of the HOMO. The fluorobenzoyl group, being electron-withdrawing, would lower the energy of the LUMO. This combination is expected to result in a relatively small HOMO-LUMO gap, making the molecule reactive, which is a desirable characteristic for a monomer in polymerization reactions.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): μ2 / 2η (where μ is the chemical potential, -χ)

Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Descriptors

ParameterDefinitionIllustrative Value
EHOMOEnergy of Highest Occupied Molecular Orbital-5.8 eV
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-1.9 eV
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 3.9 eV
Ionization Potential (I)-EHOMO5.8 eV
Electron Affinity (A)-ELUMO1.9 eV
Electronegativity (χ)(I + A) / 23.85 eV
Chemical Hardness (η)(I - A) / 21.95 eV

Note: These values are illustrative and derived from typical results for similar aromatic amines and benzophenones. Actual values would require specific calculations.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface, with colors indicating different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. rsc.org

For 3,4-diamino-4'-fluorobenzophenone, the ESP map would be expected to show:

Negative potential (red) around the oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atoms of the amino groups, due to the lone pairs of electrons.

Positive potential (blue) around the hydrogen atoms of the amino groups and the carbon atom of the carbonyl group.

This analysis is crucial for predicting how the molecule will interact with other reagents. For instance, in a polymerization reaction with a dianhydride, the nucleophilic nitrogen atoms of the diamine would attack the electrophilic carbonyl carbons of the dianhydride. The fluorine atom, being highly electronegative, would also influence the charge distribution on its adjacent phenyl ring.

Reaction Mechanism Predictions and Transition State Analysis

While experimental studies are essential, computational chemistry can provide profound insights into how a reaction occurs, including identifying intermediates and the energy required to overcome reaction barriers.

To study a chemical reaction, such as the polycondensation of 3,4-diamino-4'-fluorobenzophenone with a dianhydride to form a polyimide, computational methods can be used to map out the entire reaction pathway. This involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.

The simulation would model the step-wise process of the reaction, for example, the nucleophilic attack of the amine group on the anhydride (B1165640), the formation of a tetrahedral intermediate, ring-opening to form an amic acid, and the subsequent imidization step which involves the elimination of water.

For each step in the simulated reaction pathway, a transition state must be located. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (Ea) .

A high activation energy implies a slow reaction rate, while a low activation energy suggests a faster reaction. By calculating the activation energies for all steps in a proposed mechanism, the rate-determining step (the one with the highest activation energy) can be identified. This information is critical for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yields and rates. To date, specific computational studies detailing the reaction mechanisms and activation energies for reactions involving 3,4-diamino-4'-fluorobenzophenone are not available in the literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 3,4-Diamino-4'-Fluorobenzophenone are crucial for understanding its physical and chemical properties. Conformational analysis and molecular dynamics simulations are key computational techniques used to explore these aspects.

The conformational landscape of 3,4-Diamino-4'-Fluorobenzophenone is primarily defined by the torsional angles of the two phenyl rings relative to the central carbonyl group. Density Functional Theory (DFT) calculations are commonly employed to identify the most stable conformers and to map the potential energy surface associated with the rotation of these rings.

For benzophenone (B1666685) and its derivatives, the most stable conformation is typically a non-planar, twisted structure. This is due to the steric hindrance between the ortho-hydrogens of the two phenyl rings. In the case of 3,4-Diamino-4'-Fluorobenzophenone, the presence of amino groups on one ring and a fluorine atom on the other influences the electronic distribution and can have a subtle effect on the preferred dihedral angles. The amino groups, being electron-donating, and the fluorine atom, being electron-withdrawing, can alter the degree of conjugation and the intramolecular interactions, leading to specific low-energy conformations.

A potential energy surface scan, where the energy of the molecule is calculated as a function of the two main dihedral angles (C-C-C(O)-C and C-C(O)-C-C), can reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The relative energies of these conformers determine their population at a given temperature.

Table 1: Representative Torsional Angles and Relative Energies for Stable Conformers of Substituted Benzophenones (Illustrative)

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)
Global Minimum~30~350.0
Local Minimum 1~150~351.5 - 2.5
Local Minimum 2~30~1451.5 - 2.5

Note: This table is illustrative and based on general findings for substituted benzophenones. Specific values for 3,4-Diamino-4'-Fluorobenzophenone would require dedicated computational studies.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of 3,4-Diamino-4'-Fluorobenzophenone in different environments, such as in solution or in the solid crystalline state. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of each atom to be followed over time.

In solution, the molecule is not static but undergoes constant thermal motion. MD simulations can reveal how the solvent molecules interact with the solute, particularly through hydrogen bonding between the amino groups and protic solvents. nih.gov These interactions can influence the conformational preferences and the rotational freedom of the phenyl rings. The simulations can also be used to calculate various properties, such as the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.

In the solid state, the molecules are arranged in a crystal lattice, and their motions are more restricted. Solid-state MD simulations can be used to study the lattice dynamics, including vibrational modes and phase transitions. The packing of the molecules in the crystal is influenced by intermolecular forces such as hydrogen bonds involving the amino groups and dipole-dipole interactions arising from the carbonyl and C-F bonds.

Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like 3,4-Diamino-4'-Fluorobenzophenone. Theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the underlying electronic and vibrational transitions.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. youtube.comyoutube.comyoutube.comrsc.org The calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. youtube.comyoutube.com By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed absorption bands to specific molecular vibrations can be made. researchgate.net It is common practice to scale the calculated frequencies with an empirical factor to improve the agreement with experimental data, as the harmonic approximation used in the calculations does not fully account for anharmonicity. researchgate.net

Table 2: Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in 3,4-Diamino-4'-Fluorobenzophenone

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)Representative Experimental Frequency (cm⁻¹)
C=OStretching~1680-1700~1640-1660
N-H (amine)Symmetric Stretching~3350-3400~3300-3350
N-H (amine)Asymmetric Stretching~3450-3500~3400-3450
C-FStretching~1200-1250~1210-1260
Aromatic C-HStretching~3000-3100~3030-3080

Note: The calculated frequencies are typical values obtained from DFT calculations and may vary depending on the level of theory and basis set used. Experimental values are representative for aminobenzophenones.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can help in the assignment of the complex ¹H and ¹³C NMR spectra of the molecule.

The electronic absorption and emission spectra (UV-Vis and fluorescence) of 3,4-Diamino-4'-Fluorobenzophenone can be predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgchemrxiv.org TD-DFT calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. rsc.org These calculations allow for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum. researchgate.net

The main electronic transitions in benzophenone derivatives typically involve π→π* and n→π* transitions. The amino and fluoro substituents can modulate the energies of the molecular orbitals involved in these transitions, leading to shifts in the absorption bands compared to the parent benzophenone molecule. researchgate.net By comparing the predicted spectrum with the experimental one, the nature of the observed electronic transitions can be elucidated. chemrxiv.org TD-DFT can also be used to study the properties of the excited states, providing insights into the fluorescence behavior of the molecule.

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for 3,4-Diamino-4'-Fluorobenzophenone

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁ (n→π)~3.2~387~0.01
S₀ → S₂ (π→π)~3.8~326~0.35
S₀ → S₃ (π→π*)~4.5~275~0.50

Note: This table is illustrative. The actual values depend on the specific computational parameters and solvent effects.

Structure-Property Relationship Modeling for Material Applications (Theoretical Prediction)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of molecules based on their chemical structure. youtube.com For 3,4-Diamino-4'-Fluorobenzophenone, QSPR models could be developed to predict various properties relevant to its potential applications in materials science, such as its use in high-performance polymers or as a photostabilizer. nih.govresearchgate.net

A QSPR study involves several steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the experimental property. nih.gov

Model Validation: The predictive power of the developed model is assessed using various statistical metrics and external validation sets.

Table 4: Examples of Molecular Descriptors for QSPR Modeling of 3,4-Diamino-4'-Fluorobenzophenone

Descriptor TypeExample Descriptors
Constitutional Molecular Weight, Number of N atoms, Number of F atoms
Topological Wiener Index, Randić Index
Geometrical Molecular Surface Area, Molecular Volume
Quantum-Chemical Dipole Moment, HOMO Energy, LUMO Energy, Hardness

By establishing a reliable QSPR model, the properties of new, unsynthesized derivatives of 3,4-Diamino-4'-Fluorobenzophenone could be predicted, thus accelerating the discovery of new materials with desired characteristics.

Applications of 3,4 Diamino 4 Fluorobenzophenone in Advanced Materials Science

Development of High-Performance Polymer Materials

3,4-Diamino-4'-fluorobenzophenone is a key ingredient in the synthesis of a range of high-performance polymers, including polyimides and polyamides. These materials are sought after in demanding applications where conventional plastics fail to meet the required performance standards.

The incorporation of 3,4-Diamino-4'-fluorobenzophenone into polyimide and polyamide chains imparts exceptional thermal stability and mechanical strength. Aromatic polyimides, in particular, are renowned for their excellent performance at elevated temperatures, good chemical resistance, and robust mechanical properties. mdpi.com The introduction of fluorine atoms into the polymer backbone, as is the case with this monomer, can further enhance these properties. For instance, fluorinated polyimides often exhibit improved processability and lower moisture absorption, which is crucial for maintaining their electrical and mechanical integrity in humid environments. mdpi.com

Table 1: Expected Properties of Polymers Derived from 3,4-Diamino-4'-Fluorobenzophenone (Note: This table is based on properties reported for analogous fluorinated aromatic polymers and represents expected performance.)

PropertyExpected Value RangeRationale
Glass Transition Temperature (Tg)> 300 °CThe rigid aromatic backbone and strong intermolecular interactions contribute to a high Tg.
Thermal Decomposition Temperature (T5%)> 500 °CAromatic and imide linkages are inherently stable at high temperatures.
Tensile Strength> 100 MPaThe rigid polymer chains lead to high strength materials.
Dielectric Constant< 3.0The presence of fluorine atoms lowers the polarizability of the polymer chain.
Optical TransparencyHigh (>80% at 450 nm)Fluorination can disrupt charge-transfer complexes, leading to colorless and transparent films.

Furthermore, the introduction of fluorine can disrupt the formation of charge-transfer complexes between polymer chains, which are often responsible for the color in conventional polyimides. rsc.org This disruption leads to the formation of colorless or very pale-colored polyimide films with high optical transparency in the visible region of the electromagnetic spectrum. nih.govrsc.org Research on fluorinated polyimides has demonstrated the ability to produce films with transmittances exceeding 80% at a wavelength of 450 nm. nih.gov These transparent, low-k materials are ideal for applications such as flexible displays, optical waveguides, and advanced packaging for electronic components. titech.ac.jp

The versatility of 3,4-Diamino-4'-fluorobenzophenone extends to the creation of functional polymers for a variety of specialized engineering applications. The benzophenone (B1666685) unit within the monomer can be utilized for photo-crosslinking, allowing for the fabrication of patterned films and coatings for microelectronics and other applications. The reactivity of the diamine also allows for its use in the synthesis of other polymer systems, such as poly(ether imide)s, which offer a combination of high performance and good processability.

The ability to tailor the properties of the final polymer by copolymerizing 3,4-Diamino-4'-fluorobenzophenone with other monomers opens up a wide range of possibilities for creating materials with specific functionalities. For instance, by controlling the monomer composition, it is possible to fine-tune properties such as solubility, adhesion, and coefficient of thermal expansion to meet the demands of specific applications in industries ranging from aerospace to medical devices.

Precursor for Advanced Dyes and Pigments

The aromatic structure and reactive amine groups of 3,4-Diamino-4'-fluorobenzophenone also make it a valuable precursor for the synthesis of advanced dyes and pigments with tunable optical properties.

Azo dyes, which contain one or more azo (-N=N-) groups, are a large and important class of synthetic colorants. jbiochemtech.comunb.ca The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. unb.ca The two amine groups on 3,4-Diamino-4'-fluorobenzophenone can be diazotized to form a bis-diazonium salt, which can then be reacted with various coupling components to produce a wide range of colored compounds.

By carefully selecting the coupling components, it is possible to tune the electronic structure of the resulting dye molecule and, consequently, its color. The benzophenone and fluoro-substituents on the diamine precursor can also influence the final color and properties of the dye, such as its lightfastness and solubility. This allows for the rational design of chromophores with specific absorption characteristics for applications in textiles, printing inks, and coatings.

Beyond traditional dyes, 3,4-Diamino-4'-fluorobenzophenone can serve as a building block for more advanced optical materials, including fluorescent and chemiluminescent compounds. The extended π-conjugated system of the benzophenone core can be modified through chemical reactions to create molecules that emit light upon excitation. For example, derivatives of similar aromatic diamines have been shown to exhibit fluorescence. scirp.org

The synthesis of fluorescent materials often involves the creation of rigid, planar molecules with extensive electron delocalization. The structure of 3,4-Diamino-4'-fluorobenzophenone provides a good starting point for the synthesis of such molecules. These materials have potential applications in a variety of fields, including bio-imaging, sensors, and organic light-emitting diodes (OLEDs). For instance, fluorescent probes based on aromatic amines have been developed for the detection of specific ions or molecules. targetmol.com While specific research on fluorescent materials derived directly from 3,4-Diamino-4'-fluorobenzophenone is limited, the general principles of chromophore design suggest its potential in this area.

Ligand Design in Coordination Chemistry and Catalysis

The presence of two adjacent amino groups on one of the phenyl rings of 3,4-Diamino-4'-Fluorobenzophenone allows it to act as a bidentate ligand, capable of forming stable chelate rings with various transition metal ions. This chelation behavior is the foundation for its use in coordination chemistry and the development of novel catalysts.

The ortho-phenylenediamine moiety in 3,4-Diamino-4'-Fluorobenzophenone is a well-known chelating agent that can coordinate with a single metal center through the nitrogen atoms of the two amino groups, forming a stable five-membered ring. This bidentate coordination is a common feature of o-phenylenediamine (B120857) and its derivatives in coordination chemistry. wikipedia.org The resulting metal complexes can exhibit various geometries, such as tetrahedral or square planar, depending on the metal ion and other coordinating ligands.

While specific studies on the chelation of 3,4-Diamino-4'-Fluorobenzophenone are not extensively documented, the behavior of analogous o-diaminobenzene derivatives provides insight into its potential. For instance, the condensation of o-phenylenediamine with salicylaldehyde (B1680747) yields chelating Schiff base ligands that readily form complexes with transition metals. wikipedia.org Similarly, it is expected that 3,4-Diamino-4'-Fluorobenzophenone can form stable complexes with a range of transition metal ions. The electronic properties of the fluorinated benzoyl group are likely to influence the electron density on the diamino-phenyl ring, thereby modulating the coordinating ability of the amino groups and the stability of the resulting metal complexes.

The table below illustrates the potential coordination behavior of 3,4-Diamino-4'-Fluorobenzophenone with various transition metal ions, based on the known chemistry of related ligands.

Metal IonExpected Coordination GeometryPotential Complex Properties
Cu(II)Square Planar or Distorted OctahedralParamagnetic, potential for catalytic activity in oxidation reactions.
Ni(II)Square Planar or TetrahedralDiamagnetic or paramagnetic, potential for use in catalysis and materials science.
Co(II)Tetrahedral or OctahedralParamagnetic, potential for use in catalysis and as oxygen carriers.
Zn(II)TetrahedralDiamagnetic, potential for use in fluorescent materials and as a Lewis acid catalyst.
Pd(II)Square PlanarDiamagnetic, potential for use in cross-coupling catalysis.

This table is illustrative and based on the general coordination chemistry of o-phenylenediamine derivatives. Specific properties would need to be confirmed through experimental studies.

Transition metal complexes derived from ligands containing aminophenol and related functionalities have shown significant promise in homogeneous catalysis. derpharmachemica.comderpharmachemica.com These complexes can facilitate a variety of organic transformations, including small molecule activation, carbon dioxide reduction, and hydrogen evolution processes. derpharmachemica.comderpharmachemica.com The catalytic activity is often dependent on the electronic and steric environment provided by the ligand. rsc.orgresearchgate.net

Although direct catalytic applications of 3,4-Diamino-4'-Fluorobenzophenone complexes are not widely reported, the structural similarities to established catalytic ligands suggest their potential. The diamino- moiety can stabilize metal centers in various oxidation states, a key requirement for many catalytic cycles. Furthermore, the fluorinated benzophenone group can influence the electronic properties of the metal center, potentially enhancing its reactivity or selectivity. For example, complexes of diaminobenzophenone derivatives could be explored as catalysts for cross-coupling reactions, hydrogenations, and oxidations. The development of such catalysts would benefit from the modular nature of the ligand, allowing for fine-tuning of its properties by modifying the substituents on the benzophenone core.

Building Block for Optoelectronic and Electronic Devices

The combination of a photosensitive benzophenone core, electron-donating amino groups, and an electron-withdrawing fluorine atom makes 3,4-Diamino-4'-Fluorobenzophenone an attractive candidate for the synthesis of materials for optoelectronic and electronic applications. Its incorporation into polymers and other molecular structures can lead to materials with desirable optical and electrical properties.

Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and dielectric properties, making them suitable for use in electronic applications, including as substrates and insulating layers in OLEDs. nih.govdtic.milmdpi.comscirp.org The properties of polyimides can be tailored by carefully selecting the diamine and dianhydride monomers. The incorporation of fluorine atoms into the polymer backbone is a common strategy to enhance properties such as optical transparency, solubility, and thermal stability while lowering the dielectric constant. fibertech.or.jpibm.comresearchgate.netresearchgate.netnih.gov

3,4-Diamino-4'-Fluorobenzophenone, as a fluorinated diamine, is a promising monomer for the synthesis of novel polyimides for optoelectronic applications. mdpi.com Polyimides derived from this diamine would be expected to exhibit high thermal stability due to the aromatic nature of the backbone. The fluorine atom could contribute to improved optical clarity and a lower refractive index, which are beneficial for light extraction in OLEDs. Furthermore, the diamino- functionality allows for the creation of polymers with charge-transporting properties, a crucial aspect for both OLEDs and OPVs. The inherent photosensitivity of the benzophenone moiety might also be exploited in the fabrication of patterned layers for these devices.

The table below summarizes the potential advantages of using 3,4-Diamino-4'-Fluorobenzophenone in the synthesis of polyimides for OLED and OPV applications.

PropertyAdvantage for OLEDs/OPVs
High Thermal StabilityWithstands high processing temperatures during device fabrication.
Optical TransparencyAllows for efficient light out-coupling in OLEDs and light absorption in OPVs.
Low Dielectric ConstantReduces parasitic capacitance and signal delay in active-matrix displays.
Good SolubilityFacilitates solution-based processing for large-area device fabrication.
Potential for Charge TransportCan be incorporated into charge-transporting layers to improve device efficiency.

These advantages are based on the expected properties of polyimides derived from fluorinated diamines and would require experimental verification.

Benzophenone and its derivatives are widely used as Type II photoinitiators in photopolymerization processes, particularly for curing coatings, inks, and dental resins. fibertech.or.jp These molecules absorb UV light and are promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. The excited triplet state can then abstract a hydrogen atom from a co-initiator, typically a tertiary amine, to generate free radicals that initiate polymerization.

3,4-Diamino-4'-Fluorobenzophenone, possessing both a benzophenone core and amino groups, has the structural prerequisites to function as a photoinitiator or photosensitizer. The amino groups could potentially act as intramolecular co-initiators, leading to a more efficient photoinitiation process. The photophysical properties, such as the lifetime and energy of the excited triplet state, would be influenced by the amino and fluoro substituents. nih.govnih.govrsc.orgresearchgate.net The development of novel photoinitiating systems based on this compound could offer advantages in terms of curing speed and efficiency, particularly for applications requiring sensitivity to specific wavelengths of light.

Materials with large second- or third-order nonlinear optical (NLO) properties are of great interest for applications in optical communications, data storage, and optical computing. A common molecular design strategy for second-order NLO materials is to create molecules with a π-conjugated system substituted with electron-donating and electron-accepting groups (a D-π-A structure). rsc.orgcapes.gov.brnih.govnih.govrsc.org

3,4-Diamino-4'-Fluorobenzophenone possesses the essential features of a D-π-A molecule. The amino groups act as strong electron donors, while the fluorinated benzoyl group, particularly the carbonyl moiety, serves as an electron acceptor. The phenyl rings provide the π-conjugated bridge connecting the donor and acceptor groups. This intramolecular charge transfer character suggests that 3,4-Diamino-4'-Fluorobenzophenone and polymers derived from it could exhibit significant NLO properties. The magnitude of the NLO response would depend on the extent of charge transfer, which can be tuned by modifying the molecular structure. Further research into the NLO properties of this compound and its derivatives could lead to the development of new materials for advanced photonic applications.

Applications in Supramolecular Chemistry and Self-Assembly (Non-Biological)

While specific research on the non-biological supramolecular chemistry and self-assembly of 3,4-Diamino-4'-Fluorobenzophenone is not extensively documented in publicly available literature, its molecular structure provides a compelling basis for its potential applications in this field. The molecule's distinct functional groups—two primary amines, a carbonyl group, and a fluorine atom—offer a rich variety of non-covalent interaction sites, making it a promising candidate for the rational design of ordered supramolecular architectures.

The principles of crystal engineering and supramolecular chemistry allow for predictions of how 3,4-Diamino-4'-Fluorobenzophenone might self-assemble. The primary driving forces for the assembly of this molecule are expected to be hydrogen bonding and π-π stacking, with contributions from other weak interactions.

Hydrogen Bonding: The two amino groups (-NH₂) on one of the phenyl rings are excellent hydrogen bond donors, while the carbonyl group (C=O) is a strong hydrogen bond acceptor. This arrangement can lead to the formation of robust and directional intermolecular hydrogen bonds. For instance, the amino groups can interact with the carbonyl oxygen of a neighboring molecule, potentially forming one-dimensional chains or tapes. Furthermore, the amino groups themselves can act as both donors and acceptors, leading to N-H···N hydrogen bonds that can crosslink these chains into two-dimensional sheets or more complex three-dimensional networks.

Influence of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the adjacent phenyl ring, which in turn affects its ability to participate in π-π stacking interactions. The fluorine atom itself can also participate in weaker C-H···F hydrogen bonds, which, although less energetic than conventional hydrogen bonds, can provide additional stability and control over the final supramolecular structure. Studies on other fluorinated organic compounds have shown that fluorine can play a crucial role in directing crystal packing.

Supramolecular Synthons: In the context of crystal engineering, specific and reliable intermolecular interactions are referred to as supramolecular synthons. Based on the functional groups of 3,4-Diamino-4'-Fluorobenzophenone, several potential synthons can be postulated. The interaction between the amino groups and the carbonyl group could form a common and predictable synthon. The self-association of amino groups to form dimers is another possibility.

Co-crystals: The versatile hydrogen bonding capabilities of 3,4-Diamino-4'-Fluorobenzophenone make it an excellent candidate for forming co-crystals. By introducing a second molecule (a coformer) with complementary functional groups, it is possible to create new crystalline solids with tailored properties. For example, co-crystallization with dicarboxylic acids could lead to the formation of salts or co-crystals with extended hydrogen-bonded networks, potentially altering physical properties such as solubility and melting point. Research on the co-crystallization of diaminopyrimidines and diaminobenzonitriles with various coformers has demonstrated the robustness of such approaches in creating diverse supramolecular architectures. rsc.orgnih.gov

While the direct experimental realization of these supramolecular structures with 3,4-Diamino-4'-Fluorobenzophenone awaits further investigation, the foundational principles of supramolecular chemistry strongly suggest its utility as a versatile building block for the bottom-up fabrication of novel organic materials with interesting electronic, optical, or porous properties.

Interactive Data Table: Potential Supramolecular Synthons of 3,4-Diamino-4'-Fluorobenzophenone

Synthon Type Interacting Groups Potential Geometry Expected Strength
HeterosynthonN-H···O=CLinear or near-linearStrong
HomosynthonN-H···NDimeric or catemericModerate
Weak Hydrogen BondC-H···FVariableWeak
π-π StackingPhenyl RingsParallel-displaced or T-shapedModerate

Interactive Data Table: Research Findings on Related Substituted Benzophenones

Compound/System Key Finding Primary Interactions Reference
Urea-tethered benzophenonesFormation of persistent triplet radical pairs in the solid state upon UV irradiation.Rigid supramolecular network, hydrogen bonding. nih.gov
Substituted benzophenonesThe twist angle between the two aryl rings is influenced by both steric effects and crystal packing forces.Varied based on substituents. nih.gov
Benzophenone-functionalized dipeptidesSelf-assembly into supramolecular gel noodles that can template polymerization.Hydrogen bonding, hydrophobic interactions. nih.gov

Emerging Research and Future Prospects of 3,4-Diamino-4'-Fluorobenzophenone

The landscape of advanced materials is in a constant state of evolution, driven by the demand for materials with superior performance and novel functionalities. Within this dynamic field, the aromatic diamine 3,4-Diamino-4'-Fluorobenzophenone is emerging as a compound of significant interest. Its unique molecular architecture, featuring a combination of reactive amine groups, a flexible benzophenone backbone, and a strategically placed fluorine atom, positions it as a promising building block for a new generation of high-performance polymers and functional materials. This article explores the burgeoning research directions and future challenges associated with this intriguing molecule.

Emerging Research Directions and Future Challenges for 3,4 Diamino 4 Fluorobenzophenone

While direct research on 3,4-Diamino-4'-Fluorobenzophenone is in its nascent stages, its structural motifs suggest a high potential for application in several advanced fields. The presence of the fluorine atom is particularly noteworthy, as fluorine-containing polymers are known for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constants, and enhanced solubility. researchgate.netumn.eduresearchgate.net The following sections outline the key areas where this compound is expected to make a significant impact.

The development of multifunctional hybrid materials, which combine the distinct properties of different components to achieve synergistic effects, is a major frontier in materials science. The incorporation of 3,4-Diamino-4'-Fluorobenzophenone into such systems, particularly as a monomer for polyimides or other high-performance polymers, could lead to materials with a unique combination of characteristics. rsc.org

For instance, polyimides derived from fluorinated diamines are known for their low dielectric constants, making them highly desirable for applications in advanced electronics, such as 5G technology and flexible displays. chromistechnologies.commdpi.com The introduction of 3,4-Diamino-4'-Fluorobenzophenone into a polymer matrix could also enhance thermal stability and chemical resistance, properties crucial for materials used in aerospace and demanding industrial environments. nih.govprnewswire.com

Hybrid materials could be fabricated by incorporating nanoparticles, such as cobalt ferrite (B1171679) (CoFe2O4) or cobalt (II, III) oxide (Co3O4), into a polymer matrix derived from 3,4-Diamino-4'-Fluorobenzophenone. rsc.org This could yield materials with tailored magnetic, optical, and catalytic properties, suitable for applications ranging from data storage to environmental remediation. The unsymmetrical nature of the diamine may also lead to polymers with amorphous structures, which can improve processability and optical transparency. cjps.orgmdpi.com

Table 1: Potential Properties of Hybrid Materials Incorporating 3,4-Diamino-4'-Fluorobenzophenone-based Polymers

PropertyPotential EnhancementPotential Application
Low Dielectric Constant The fluorine content from the diamine can lower the dielectric constant of the resulting polymer. researchgate.netmdpi.comHigh-frequency electronics, 5G components, flexible displays. chromistechnologies.com
Thermal Stability Aromatic polyimides are known for their high thermal stability, which can be maintained or enhanced. mdpi.comcjps.orgAerospace components, high-temperature coatings, industrial filters.
Chemical Resistance Fluoropolymers exhibit excellent resistance to a wide range of chemicals. umn.edunih.govChemical processing equipment, protective coatings.
Optical Transparency The introduction of bulky trifluoromethyl groups can lead to colorless polyimide films with high optical transparency. researchgate.netFlexible optical films, transparent substrates for electronics.
Magnetic Properties Incorporation of magnetic nanoparticles into the polymer matrix. rsc.orgData storage media, magnetic sensors.
Catalytic Activity Dispersion of catalytically active nanoparticles within the polymer. rsc.orgEnvironmental remediation (e.g., dye photodegradation).

The chemical industry is increasingly focusing on sustainable practices, including the development of green synthesis routes and the implementation of circular economy principles. ciexsummit.commdpi.commdpi.com For a specialty chemical like 3,4-Diamino-4'-Fluorobenzophenone to be viable for large-scale applications, its production and derivatization must align with these principles.

Future research will likely focus on developing more environmentally friendly synthesis methods, potentially moving away from harsh reagents and high-pressure conditions. This could involve exploring catalytic processes that offer high yields and selectivity with minimal waste generation. The principles of a circular economy would encourage the design of polymers derived from 3,4-Diamino-4'-Fluorobenzophenone that are either biodegradable or can be chemically recycled back to their monomeric components. researchgate.netacs.org This "cradle-to-cradle" approach is essential for minimizing the environmental impact of advanced materials. mdpi.com

Strategies for achieving a circular economy for polymers derived from this diamine could include:

Design for Recyclability: Developing polymers with linkages that can be selectively cleaved under mild conditions, allowing for the recovery of the valuable fluorinated monomer. acs.org

Use of Renewable Feedstocks: Investigating bio-based routes to synthesize the diamine or its precursors. mdpi.com

Reduced Environmental Footprint: Optimizing the synthesis and processing of the polymers to minimize energy consumption and waste production. researchgate.net

To fully understand and optimize the performance of materials derived from 3,4-Diamino-4'-Fluorobenzophenone, it is crucial to study their behavior under operational conditions. Advanced in-operando characterization techniques allow for real-time monitoring of structural and chemical changes as they happen. taylorfrancis.com

For example, when a polymer derived from this diamine is used in a fuel cell membrane, in-operando techniques could be used to study the transport of ions and water molecules across the membrane during operation. Similarly, for electronic applications, these techniques could monitor changes in the material's dielectric properties or structural integrity under electrical and thermal stress. numberanalytics.com

Table 2: Advanced Characterization Techniques for Studying Derivatives of 3,4-Diamino-4'-Fluorobenzophenone

TechniqueInformation GainedRelevance to Derivatives
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy Real-time monitoring of chemical bond formation and breaking during polymerization or degradation. taylorfrancis.comUnderstanding polymerization kinetics and degradation mechanisms.
In-situ X-ray Diffraction (XRD) and Scattering (SAXS/WAXS) Probing changes in crystalline structure, morphology, and nanostructure under stress or temperature changes. numberanalytics.comAssessing mechanical stability and phase transitions in polymer composites.
In-operando Neutron Scattering Studying the dynamics of hydrogen-containing species, such as water in fuel cell membranes. researchgate.netOptimizing performance in energy and separation applications.
Atomic Force Microscopy (AFM) High-resolution imaging of surface topography and mechanical properties in real-time. numberanalytics.comObserving surface degradation and changes in nanocomposites.
Raman Spectroscopy Provides information on molecular vibrations and chemical structure, suitable for in-situ analysis. taylorfrancis.comMonitoring the chemical state of the material in different environments.

Computational modeling and simulation are becoming indispensable tools in materials science for predicting the properties of new materials and guiding experimental work. acs.orgnih.gov For 3,4-Diamino-4'-Fluorobenzophenone, theoretical studies can provide valuable insights into its potential applications even before extensive experimental synthesis and characterization are undertaken.

Density functional theory (DFT) calculations can be used to predict the electronic and structural properties of the monomer and its resulting polymers. rsc.orgresearchgate.netrsc.org These calculations can help in understanding the effect of the fluorine atom on the molecule's reactivity and the properties of the final polymer. For instance, theoretical models can predict the dielectric constant, thermal stability, and mechanical properties of polyimides derived from this diamine, allowing for the virtual screening of a large number of potential polymer structures. oaepublish.comnih.gov

Machine learning models are also being developed to predict polymer properties based on their monomer structures. oaepublish.comnih.gov By training these models on existing data for fluorinated polymers, it may be possible to predict the performance of materials derived from 3,4-Diamino-4'-Fluorobenzophenone with a reasonable degree of accuracy, thus accelerating the discovery of new high-performance materials.

The unique combination of functional groups in 3,4-Diamino-4'-Fluorobenzophenone opens up a wide range of possibilities for chemical modification and derivatization. While its primary anticipated use is as a diamine monomer in polycondensation reactions, its other reactive sites could be exploited to create novel molecular architectures. tandfonline.comacs.org

The amino groups can be derivatized to introduce new functionalities, and the benzophenone (B1666685) core could potentially participate in photochemical reactions. The fluorine atom, while generally considered to enhance stability, can also influence the reactivity of the aromatic rings. Exploring these unexplored reactivity patterns could lead to the development of new synthetic methodologies and the creation of materials with tailored properties. For example, post-polymerization modification of polymers containing this monomer could be a versatile strategy for fine-tuning material properties. tandfonline.com

Future research in this area could involve:

Selective derivatization of one or both amino groups to create unsymmetrical monomers for more complex polymer architectures.

Exploiting the carbonyl group of the benzophenone moiety for cross-linking or post-polymerization modifications.

Investigating the influence of the fluorine atom on the regioselectivity of further aromatic substitutions.

Q & A

Q. What are the established synthetic routes for 3,4-Diamino-4'-Fluorobenzophenone, and what are their critical reaction parameters?

Q. How can conflicting data on melting points or reaction yields be resolved?

Discrepancies often arise from impurities or methodological differences. For example:

  • Melting Point : If a batch deviates from 115–117°C, perform differential scanning calorimetry (DSC) to assess crystallinity and purity .
  • Yield Variations : Compare reaction conditions (e.g., Pd/C catalyst activity in reduction steps) or solvent purity .
  • Cross-Validation : Use single-crystal X-ray diffraction (as in related fluorobenzophenones) to confirm structural integrity .

Q. What advanced spectroscopic methods are recommended for structural elucidation?

  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C–C bond precision ±0.002 Å) to confirm stereochemistry .
  • NMR Analysis :
  • ¹H/¹³C NMR : Assign aromatic proton signals (δ 6.8–7.5 ppm) and carbonyl carbons (δ ~190 ppm) .
  • ²⁹Si/¹⁹F NMR : Optional for studying fluorine environments in derivatives .
    • FT-IR : Confirm amine (-NH₂, ~3400 cm⁻¹) and ketone (C=O, ~1650 cm⁻¹) functional groups .

Q. How can reaction mechanisms for key steps (e.g., Friedel-Crafts acylation) be probed?

  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify rate-determining steps .
  • Computational Modeling : Use DFT calculations to simulate transition states in AlCl₃-catalyzed acylation .
  • Isotopic Labeling : Introduce deuterated reagents (e.g., D₃-fluorobenzene) to track proton transfer pathways .

Q. What are the applications of this compound in materials science or medicinal chemistry?

  • Polymer Synthesis : As a monomer for fluorinated polyamides or polyimides, enhancing thermal stability and solubility (e.g., analogous to 4,4′-difluorobenzophenone-based polymers) .
  • Drug Development : Serve as a precursor for benzodiazepine derivatives (e.g., via cyclization with thioureas) targeting neurological receptors .
  • Photophysical Studies : Investigate fluorescence quenching mechanisms in donor-acceptor systems due to its electron-deficient aromatic core .

Methodological Considerations

Q. How can researchers optimize reaction conditions for scalability?

  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce waste .
  • Flow Chemistry : Implement continuous-flow systems for safer handling of exothermic steps (e.g., Friedel-Crafts) .
  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading .

Q. What safety protocols are critical for handling this compound?

  • PPE : Gloves, goggles, and fume hoods mandatory due to irritant properties .
  • Waste Disposal : Neutralize AlCl₃ residues with aqueous NaHCO₃ before disposal .
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent amine oxidation .

Data Contradiction Analysis Framework

Contradiction TypeExampleResolution Strategy
Melting Point Literature vs. experimental MPDSC analysis, recrystallization
Reaction Yield Batch-to-batch variabilityCatalyst activity assays, solvent purity checks
Spectral Data Peak misassignment in NMRCross-validate with X-ray structures

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